ネモナプライド

説明

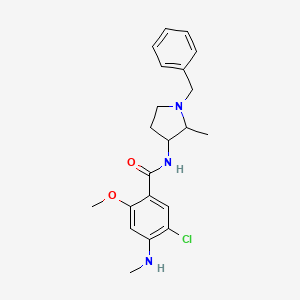

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a benzamide obtained by formal condensation of the carboxy group of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with the amino group of 1-benzyl-2-methylpyrrolidin-3-amine. It is a N-alkylpyrrolidine, a member of benzamides, a tertiary amino compound and a member of monochlorobenzenes.

科学的研究の応用

抗精神病薬

ネモナプライドは、抗精神病薬として知られています 。統合失調症やその他の精神病の治療に使用されてきました。この薬は、脳内のドーパミン受容体を遮断することにより作用し、幻覚、妄想、思考の混乱などの症状を軽減するのに役立ちます。

合成研究

ネモナプライドは、合成化学の分野で研究されてきました。 簡潔で保護基を用いない(+)-ネモナプライドの合成が達成され、そこでは、ユウロピウム(III)トリフルオロメタンスルホネート(Eu(OTf)3)を触媒とする、ベンジルアミンによる3,4-エポキシアルコールのC4選択的アミノ分解が特徴となっています 。この研究は、ネモナプライドやその他の類似化合物をより効率的に生産する方法につながる可能性があります。

ドーパミン受容体研究

ネモナプライドは、ドーパミン受容体に関連する研究に使用されてきました。 不活性状態にあるD4ドーパミン受容体とネモナプライドが結合した高解像度構造が決定されました 。この研究は、ドーパミン受容体の構造、機能、リガンド認識を明らかにするのに役立ち、神経精神疾患の新しい薬剤の開発に役立つ可能性があります。

転移性進行

ネモナプライドが転移性進行の治療に役割を果たす可能性を示唆するいくつかの証拠があります 。しかし、これは比較的新しい研究分野であり、これらの発見を裏付けるにはさらなる研究が必要です。

勃起不全

ネモナプライドは、勃起不全の治療に関係していることが示されています 。これは、性機能に役割を果たすことが知られているドーパミン受容体に対する作用による可能性があります。しかし、この文脈におけるネモナプライドの有効性を判断するには、さらなる研究が必要です。

作用機序

Target of Action

Nemonapride primarily targets the dopamine D2 receptor family , which includes D2, D3, and D4 receptors . These receptors play a crucial role in the regulation of various neurological processes, including motor control, cognition, learning, and emotions .

Mode of Action

Nemonapride acts as an antagonist for D2 and D3 receptors and a potent agonist for the 5-HT1A receptor . It binds selectively to these receptors, blocking their activity . The unique antipsychotic effect of nemonapride arises from this selective binding . It also has affinity for sigma receptors .

Biochemical Pathways

The primary biochemical pathway affected by nemonapride is the dopaminergic pathway . By blocking D2, D3, and D4 receptors, nemonapride inhibits the action of dopamine, a neurotransmitter that regulates several key functions in the brain . This results in downstream effects on various neurological processes, including motor output, motivation, memory, and endocrine regulation .

Result of Action

The molecular and cellular effects of nemonapride’s action primarily involve the modulation of dopaminergic and serotonergic signaling in the brain . By blocking D2, D3, and D4 receptors, nemonapride can mitigate the effects of dopamine, potentially alleviating symptoms of conditions like schizophrenia . Its agonistic action on the 5-HT1A receptor also contributes to its antipsychotic effects .

生化学分析

Biochemical Properties

Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors . There are specific compounds that can differentiate D2-like receptors from D1-like receptors, such as quinpirole, N-0437 and PHNO (agonists), and domperidone, nemonapride and (−)-sulpiride (antagonists) .

Cellular Effects

The dopamine receptor family, which belongs to the G-protein-coupled receptor (GPCR) superfamily, can be divided into two subfamilies, namely the D1-like subfamily (including dopamine receptor D1 (DRD1) and DRD5), and the D2-like subfamily (including DRD2, DRD3, and DRD4) . These subfamilies probably originated from two independent acquirements of the ability of dopamine binding during the evolution of biogenic amine receptors . The D1- and D2-like subfamilies are coupled to different G proteins, activating distinct downstream signaling pathways .

Molecular Mechanism

The antagonist Nemonapride prevents DRD4 activation by blocking the relative movement between transmembrane helices 2 and 3 . This expands our knowledge of the molecular basis for the physiological functions of DRD4 and assists new drug design .

Metabolic Pathways

Nemonapride is involved in the dopamine metabolic pathway, interacting with D2 and D3 receptors

特性

IUPAC Name |

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860978 | |

| Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70325-83-6 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。